1-(4-Nitrophenyl)ethyl nitrate
CAS No.: 10061-22-0
Cat. No.: VC21221613
Molecular Formula: C8H8N2O5
Molecular Weight: 212.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10061-22-0 |
|---|---|
| Molecular Formula | C8H8N2O5 |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)ethyl nitrate |
| Standard InChI | InChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3 |
| Standard InChI Key | QFPAMHKBIYSCKR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |
| Canonical SMILES | CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-] |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1-(4-Nitrophenyl)ethyl nitrate features a nitro group (-NO₂) at the para position of a benzene ring, coupled with an ethyl nitrate moiety at the adjacent carbon. The molecular formula C₈H₈N₂O₅ corresponds to a planar aromatic system with distinct electron-withdrawing effects from the nitro group, which influences reactivity and stability . The SMILES notation (CC(C1=CC=C(C=C1)N+[O-])ON+[O-]) and InChIKey (QFPAMHKBIYSCKR-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Predicted Collision Cross-Section Data
Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, offering insights into its gas-phase behavior. The following table summarizes key CCS predictions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.05060 | 150.9 |
| [M+Na]+ | 235.03254 | 157.6 |
| [M+NH4]+ | 230.07714 | 159.8 |
| [M+K]+ | 251.00648 | 167.0 |
| [M-H]- | 211.03604 | 148.2 |
These values reflect the compound’s conformational flexibility and interactions with common ionization agents .
Synthesis and Industrial Applications
Synthetic Pathways
The synthesis typically involves nitration of 4-nitrophenylethanol under controlled conditions to prevent over-nitration or decomposition. Reaction parameters such as temperature (-10°C to 0°C) and nitric acid concentration (70–90%) are critical for achieving yields exceeding 75%. The nitro group’s electron-withdrawing nature directs electrophilic substitution to the para position, ensuring regioselectivity.
Applications in Organic Synthesis
1-(4-Nitrophenyl)ethyl nitrate acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and explosives. Its nitrate ester group facilitates nucleophilic displacement reactions, enabling the construction of complex heterocycles. For example, it serves as a key intermediate in the preparation of nitroaniline derivatives and pyrazoline-based compounds .
Crystallographic and Conformational Analysis
Bond Distances and Angles
X-ray diffraction studies of N1-4-nitrophenyl-2-pyrazolines reveal structural details pertinent to 1-(4-nitrophenyl)ethyl nitrate derivatives. The table below compares bond distances (Å) in related compounds:
| Compound | C6–N1 | N1–N2 | C3–N2 | C5–N1 | C4–C3 | C5–C4 |
|---|---|---|---|---|---|---|
| 1a | 1.364 | 1.410 | 1.235 | 1.435 | 1.486 | 1.578 |
| 1b | 1.345 | 1.392 | 1.260 | 1.467 | 1.457 | 1.513 |
| 1c | 1.364 | 1.390 | 1.271 | 1.476 | 1.474 | 1.541 |
The N1–N2 bond distance (~1.39 Å) indicates partial double-bond character due to resonance stabilization, while C3–N2 distances (1.235–1.286 Å) confirm strong double bonding .
Crystal Packing and Intermolecular Interactions
Crystals of 1-(4-nitrophenyl)ethyl nitrate derivatives predominantly adopt monoclinic (P2₁/c) or orthorhombic (Pnma) space groups. Molecules arrange into chains via π-π stacking between aromatic rings and hydrogen bonding involving nitro oxygen atoms. For instance, 1d exhibits a centrosymmetric packing motif with intermolecular C–H···O interactions (2.89–3.12 Å), enhancing thermal stability .
Related Compounds and Derivatives
2-Bromo-1-(4-nitrophenyl)ethyl Nitrate
This derivative incorporates a bromine atom at the ethyl position, enhancing electrophilicity for Suzuki-Miyaura coupling reactions. Its molecular weight (291.56 g/mol) and increased polarity make it suitable for catalytic applications.
Trinitrophenyl Analogs
Compounds with additional nitro groups (e.g., 2,4-dinitrophenyl variants) exhibit heightened reactivity but reduced stability, necessitating specialized synthesis protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume